molecular formula C12H19N5O2 B14364972 N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide CAS No. 93002-45-0

N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide

Cat. No.: B14364972
CAS No.: 93002-45-0
M. Wt: 265.31 g/mol
InChI Key: VTYOEEZRDCJLPT-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide is a complex organic compound with a unique structure that includes a piperidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

93002-45-0

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide

InChI

InChI=1S/C12H19N5O2/c1-9-10(8-16(2)15-19)11(18)14-12(13-9)17-6-4-3-5-7-17/h3-8H2,1-2H3,(H,13,14,18)

InChI Key

VTYOEEZRDCJLPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCCCC2)CN(C)N=O

Origin of Product

United States

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